molecular formula C19H22FN5O B2608166 (4-Fluorophenyl)(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1211251-92-1

(4-Fluorophenyl)(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No. B2608166
CAS RN: 1211251-92-1
M. Wt: 355.417
InChI Key: RNBCTOQWECABTJ-UHFFFAOYSA-N
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Description

“(4-Fluorophenyl)(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is of interest to medicinal chemists due to its potential for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “(4-Fluorophenyl)(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone” is not detailed in the available literature.


Molecular Structure Analysis

The pyrrolidine ring in this compound contributes to its three-dimensional (3D) structure due to the non-planarity of the ring . This 3D structure, also known as “pseudorotation”, allows for efficient exploration of the pharmacophore space .

properties

IUPAC Name

(4-fluorophenyl)-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O/c20-16-5-3-15(4-6-16)19(26)25-11-9-24(10-12-25)18-13-17(21-14-22-18)23-7-1-2-8-23/h3-6,13-14H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBCTOQWECABTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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